molecular formula C16H14O4 B6378732 4-(4-Ethoxycarbonylphenyl)-2-formylphenol CAS No. 1111120-71-8

4-(4-Ethoxycarbonylphenyl)-2-formylphenol

Cat. No.: B6378732
CAS No.: 1111120-71-8
M. Wt: 270.28 g/mol
InChI Key: STAOSXLQEIMTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxycarbonylphenyl)-2-formylphenol is an organic compound characterized by the presence of an ethoxycarbonyl group and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-formylphenol typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxycarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-(4-Ethoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 4-(4-Ethoxycarbonylphenyl)-2-hydroxyphenol.

    Substitution: 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ethoxycarbonyl group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the compound’s reactivity and specificity in different chemical environments.

Comparison with Similar Compounds

  • 4-Ethoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid

Comparison: 4-(4-Ethoxycarbonylphenyl)-2-formylphenol is unique due to the presence of both an ethoxycarbonyl group and a formyl group on the same phenyl ring

Properties

IUPAC Name

ethyl 4-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-15(18)14(9-13)10-17/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOSXLQEIMTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685298
Record name Ethyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-71-8
Record name Ethyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.